N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, and a benzamide group, which is a derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiophene: The benzothiophene moiety can be synthesized through cyclization reactions involving sulfur sources and aromatic compounds.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of Benzamide: The benzamide group is formed by reacting benzoic acid derivatives with amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzamide group to amines.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzothiophenes.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiophene moiety may interact with specific binding sites, while the methylthio and benzamide groups contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[b]thiophen-5-yl)benzamide: Lacks the methylthio group, which may affect its chemical properties and applications.
2-(methylthio)benzamide:
Benzo[b]thiophene-5-carboxamide: Similar structure but without the methylthio group.
Uniqueness
N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide is unique due to the combination of the benzothiophene moiety, the methylthio group, and the benzamide group
Biological Activity
N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may influence its biological activity. The presence of the benzothiophene moiety and the methylthio group are significant for its interaction with various biological targets.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrophobic nature of the benzothiophene structure may enhance binding affinity to target sites, while the benzamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction is crucial for modulating the activity of key biological pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria.
Bacterial Strain | Inhibition Concentration (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 3.9 | High |
Escherichia coli | >100 | No activity |
These findings suggest that the compound is more effective against certain types of bacteria, which could be leveraged for therapeutic applications.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 10.2 | Early apoptosis induction |
HL-60 (leukemia) | 17.2 | Late apoptosis induction |
The data indicates that increasing concentrations lead to a higher percentage of apoptotic cells, suggesting a dose-dependent effect on cell viability.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains using broth microdilution methods. The results confirmed significant antibacterial activity against Staphylococcus aureus but minimal effects on Escherichia coli, emphasizing the selective nature of its antimicrobial properties .
Study 2: Anticancer Activity
Another research effort focused on the compound's ability to inhibit cancer cell proliferation. The study utilized various human cancer cell lines and demonstrated that this compound effectively reduced cell viability through apoptosis induction mechanisms . The compound's IC50 values were comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-19-15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-20-14/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPZXKGKRXFTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.